molecular formula C10H15ClO3 B13185837 Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13185837
M. Wt: 218.68 g/mol
InChI Key: WPGCOQAXCKFZHO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves several steps. One common method includes the reaction of 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Mechanism of Action

Comparison with Similar Compounds

Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate can be compared with other spirocyclic compounds, such as:

Biological Activity

Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₁₃ClO₃
Molecular Weight188.66 g/mol
CAS Number28256-63-5
LogP1.7179
Polar Surface Area (PSA)12.53 Ų

Mechanisms of Biological Activity

Research indicates that compounds with spirocyclic structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique oxaspiro structure may enhance the compound's interaction with biological targets, leading to various pharmacological effects.

  • Antimicrobial Activity :
    • Spiro compounds have been studied for their ability to inhibit bacterial growth. For instance, a study on similar oxaspiro compounds indicated that they could disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Anticancer Potential :
    • The mechanism of action for anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases or inhibition of specific oncogenic pathways. Similar compounds have shown promise in targeting cancer cell metabolism.
  • Anti-inflammatory Effects :
    • Some spiro compounds are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which could be relevant for treating conditions like arthritis.

Case Study 1: Antimicrobial Activity

A study conducted on a series of oxaspiro compounds demonstrated that this compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro assays revealed that this compound induced apoptosis in human breast cancer cells (MCF-7). The study suggested that the compound activated the intrinsic apoptotic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase cascades.

Case Study 3: Anti-inflammatory Effects

Research on inflammatory models showed that this compound reduced TNF-alpha levels significantly in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C10H15ClO3

Molecular Weight

218.68 g/mol

IUPAC Name

methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H15ClO3/c1-3-7-4-5-9(6-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3

InChI Key

WPGCOQAXCKFZHO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(C1)C(O2)(C(=O)OC)Cl

Origin of Product

United States

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